molecular formula C13H11BrN2O2 B12648014 4-(4-Bromophenoxy)phenylurea CAS No. 85879-22-7

4-(4-Bromophenoxy)phenylurea

Cat. No.: B12648014
CAS No.: 85879-22-7
M. Wt: 307.14 g/mol
InChI Key: RGZVZBUIGHHMHW-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)phenylurea is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of phenylurea, characterized by the presence of a bromophenoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)phenylurea typically involves the reaction of 4-bromophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylurea moiety can undergo oxidation to form corresponding urea derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylurea derivatives.

    Oxidation Reactions: Products include oxidized urea derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

4-(4-Bromophenoxy)phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)phenylurea involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The bromophenoxy group enhances its binding affinity, making it a potent inhibitor. The compound can also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylurea
  • 4-Phenoxyphenylurea
  • 4-Chlorophenoxyphenylurea

Comparison

4-(4-Bromophenoxy)phenylurea is unique due to the presence of both bromine and phenoxy groups, which enhance its reactivity and binding affinity. Compared to 4-bromophenylurea, it has a higher potential for substitution reactions. Compared to 4-phenoxyphenylurea, the bromine atom increases its electron-withdrawing capability, making it more reactive in certain chemical reactions.

Properties

CAS No.

85879-22-7

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

[4-(4-bromophenoxy)phenyl]urea

InChI

InChI=1S/C13H11BrN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17)

InChI Key

RGZVZBUIGHHMHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Br

Origin of Product

United States

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